molecular formula C9H7NO2 B1311854 6-hydroxyisoquinolin-1(2H)-one CAS No. 252061-78-2

6-hydroxyisoquinolin-1(2H)-one

Cat. No. B1311854
M. Wt: 161.16 g/mol
InChI Key: GCJZYOIXXVVQKC-UHFFFAOYSA-N
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Description

6-hydroxyisoquinolin-1(2H)-one (6-HIQ) is a naturally occurring compound found in a variety of plants, including the bark of the magnolia tree. It is a member of the isoquinoline family, which includes several biologically active compounds. 6-HIQ is a versatile compound that has been studied for its potential applications in medicine and scientific research.

Scientific Research Applications

Antioxidant Activity and Methodology

6-Hydroxyisoquinolin-1(2H)-one, along with its structural analogs, plays a significant role in antioxidant research. Analytical methods for determining antioxidant activity highlight the importance of various assays, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and the Folin–Ciocalteu test, which assess the antioxidant capacity of compounds like 6-hydroxyisoquinolin-1(2H)-one. These methods are essential in understanding the chemical reactions, kinetics, or equilibrium states through spectrophotometry, indicating the compound's potential in antioxidant analysis or determination of antioxidant capacity in complex samples (Munteanu & Apetrei, 2021).

Neuroprotection and Antiaddictive Properties

Research has shown that certain isoquinoline compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), present in the mammalian brain, exhibit neuroprotective, antiaddictive, and antidepressant-like activities. These compounds, closely related to 6-hydroxyisoquinolin-1(2H)-one, demonstrate potential therapeutic effects through the activation of the monoaminergic system, inhibition of monoamine oxidase (MAO), scavenging of free radicals, and modulation of the glutamatergic system. Such findings indicate the significance of isoquinoline derivatives in addressing neurodegenerative diseases, depression, and substance addiction (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Enzymatic Remediation of Organic Pollutants

The enzymatic treatment of organic pollutants in wastewater has gained attention, with enzymes such as laccases and peroxidases being used in the presence of redox mediators to enhance the degradation efficiency of recalcitrant compounds. This approach underscores the application of 6-hydroxyisoquinolin-1(2H)-one derivatives in environmental remediation, offering an innovative solution for the treatment of aromatic compounds in industrial effluents. The combination of enzymes and redox mediators, including compounds structurally related to 6-hydroxyisoquinolin-1(2H)-one, is expected to play a crucial role in future remediation efforts (Husain & Husain, 2007).

Safety And Hazards

Without specific information on 6-hydroxyisoquinolin-1(2H)-one, it’s difficult to provide details on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it, and its use should comply with local regulations and guidelines.


Future Directions

The study of isoquinolines and their derivatives is a rich field with many potential future directions. These could include the synthesis of new derivatives, the study of their chemical reactions, and the investigation of their biological activity. The specific future directions for 6-hydroxyisoquinolin-1(2H)-one would depend on the results of initial studies on this compound.


I hope this information is helpful, and I encourage you to consult the primary literature or a chemistry professional for more detailed and specific information. Please note that while I strive to provide accurate and up-to-date information, this response should not be used as a replacement for professional advice.


properties

IUPAC Name

6-hydroxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-7-1-2-8-6(5-7)3-4-10-9(8)12/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJZYOIXXVVQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440979
Record name 6-hydroxy-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxyisoquinolin-1(2H)-one

CAS RN

252061-78-2
Record name 6-hydroxy-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1.0M boron tribromide/dichloromethane solution(8.5 ml) was added at 0° C. to a dichloromethane solution (50 ml) of 6-methoxy-2H-isoquinolin-1-one(1.0 g). The mixture was stirred at room temperature overnight. Water and methanol were added to the reaction mixture and extraction was carried out with a dichloromethane/methanol mixed solvent (dichloromethane:methanol=10:1). The organic layer was dried with anhydrous sodium sulfate, followed by condensation to dryness under reduced pressure, thereby obtaining the title compound(0.4 g) as a pale yellow solid.
Name
boron tribromide dichloromethane
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.54 g of 6-Methoxy-2H-isoquinolin-1-one (65) were dissolved in 50 mL of dry dichloromethane and at 0° C. 2.74 mL of boron tribromide were carefully added. The mixture was allowed to stir at room temperature for 18 h and was then poured on ice/water. The organic layer was separated, washed with brine, dried over sodium sulphate and evaporated to dryness. The crude material was purified by silica gel chromatography to yield 1.96 g of the desired product.
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.74 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FR Fischer, PA Wood, FH Allen… - Proceedings of the …, 2008 - National Acad Sciences
Orthogonal dipolar interactions between amide C=O bond dipoles are commonly found in crystal structures of small molecules, proteins, and protein–ligand complexes. We herein …
Number of citations: 120 www.pnas.org
L Qian, M Huang, Y Guo, QY Chen - Perfluoroalkyl Substances …, 2022 - books.google.com
Fluorinated surfactants play an important role in our daily life. 1 The surface activity of fluorocarbon surfactants is much better than that of their hydrocarbon counterparts. Fluorinated …
Number of citations: 3 books.google.com

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